(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

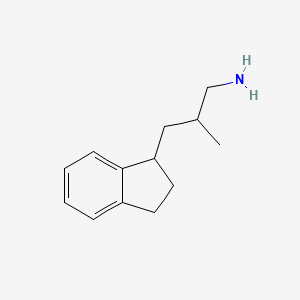

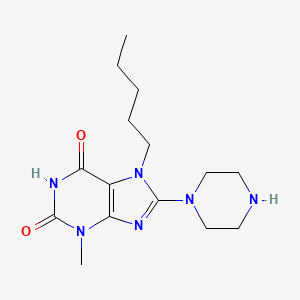

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Amino Acids and Peptides

- The compound has been used in the synthesis of enantiopure non-natural alpha-amino acids, serving as a key intermediate in the process. This methodology has been applied to synthesize various unique amino acids like (S)-2-amino-oleic acid (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

- It also plays a role in synthesizing various amino acid derivatives, like the synthesis of both enantiomers of microsporin B, an unusual amino acid residue and a key fragment of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Development of Biological Active Substances

- The compound has been utilized in the synthesis of biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

- In the field of medicinal chemistry, it is used as an intermediate in the preparation of renin inhibitory peptides, crucial for designing angiotensinogen analogues (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Structural and Crystallographic Studies

- The compound's derivatives have been studied for their molecular and crystal structures, shedding light on peptide conformation and intermolecular interactions. This includes the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester (Gebreslasie, Jacobsen, & Görbitz, 2011).

Lipid Oxidation Studies

- The compound has been used to investigate the reactivity of lysine moieties toward lipid oxidation products, contributing to understanding protein-lipid interactions (Lederer, Schuler, & Ohmenhäuser, 1999).

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the compound to interact with its targets in a controlled manner, preventing unwanted reactions in selective or multistep organic synthesis .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play important roles in various biological processes, including cell signaling and nutrient absorption. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Result of Action

The result of the compound’s action is the formation of dipeptides . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Action Environment

The action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate can be influenced by various environmental factors. Additionally, the compound’s stability and efficacy can be influenced by temperature, as certain reactions involving the compound may require high temperatures .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIBENIWMZWQA-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)

![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B3002819.png)

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)